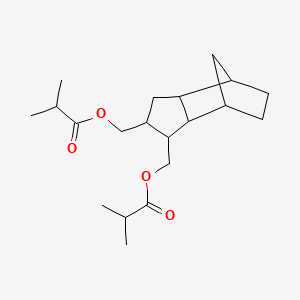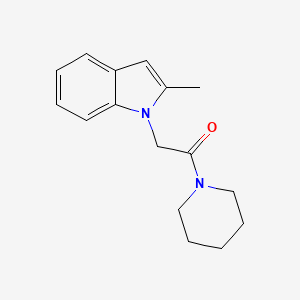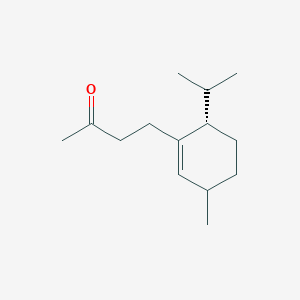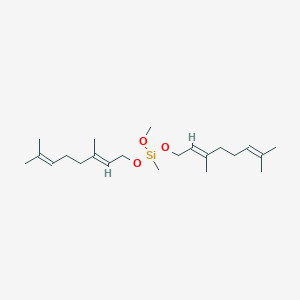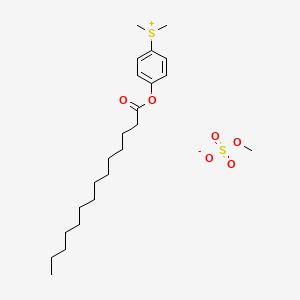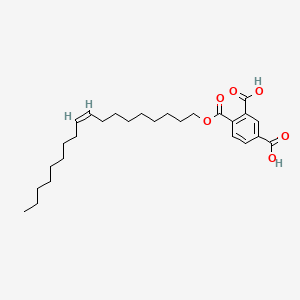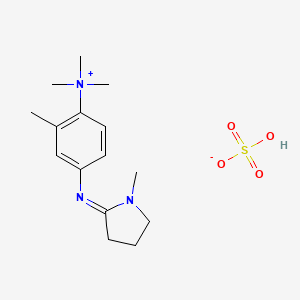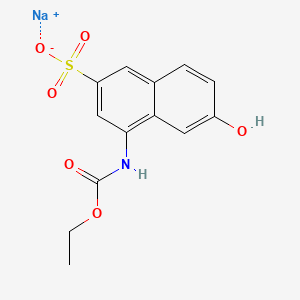
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a chlorophenyl group, and a phenyl group
Méthodes De Préparation
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves several steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through substitution reactions, often using reagents such as chlorobenzene and bromobenzene.
Formation of the Propanediol Backbone: The propanediol backbone is formed through a series of reduction and oxidation reactions, typically involving reagents such as sodium borohydride and hydrogen peroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other functional groups using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenyl groups may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- can be compared with other similar compounds, such as:
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2S)-: This is a stereoisomer of the compound with different spatial arrangement of atoms, which may result in different chemical and biological properties.
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-: Yet another stereoisomer with unique characteristics.
The uniqueness of 1,2-Propanediol, 1-(2-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
107659-53-0 |
|---|---|
Formule moléculaire |
C17H16ClN3O2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
(1S,2R)-1-(2-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-9-5-4-8-14(15)16(22)17(23,10-21-12-19-11-20-21)13-6-2-1-3-7-13/h1-9,11-12,16,22-23H,10H2/t16-,17-/m0/s1 |
Clé InChI |
ACPLCGSGIGQMOO-IRXDYDNUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@](CN2C=NC=N2)([C@H](C3=CC=CC=C3Cl)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C(C3=CC=CC=C3Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


